

6-hydroxy-9H-purine 3-N-oxide in medicinal chemistry research

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Compound Focus: 6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS No.: 19765-65-2

Cat. No.: S607013

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Introduction to 6-Hydroxy-9H-purine 3-N-Oxide

6-Hydroxy-9H-purine 3-N-oxide, also known as **hypoxanthine 3-N-oxide**, is a purine derivative with the molecular formula $C_5H_4N_4O_2$ and a molecular weight of **152.11 g/mol** [1] [2]. Its core structure consists of the classic purine bicycle, modified with an oxo group at position 6 and an N-oxide functionalization at the nitrogen in position 3 [1].

This compound is of significant interest because it is a **major component of "Schreckstoff"** (meaning "alarm substance" in German), an alarm pheromone found in fish [1]. When a fish is injured, this compound is released into the water and triggers innate fear and escape responses in other fish, thereby serving a crucial ecological role in survival [1].

From a medicinal chemistry perspective, the **N-oxide group** is a key functional moiety. This polar group can be critical for the biomedical applications of molecules, for instance by **increasing water solubility** or **decreasing membrane permeability** [3]. Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, making them suitable for application as **hypoxia-activated prodrugs**, which are selectively activated in low-oxygen environments like tumor tissues [3].

Key Research Applications and Biological Significance

The primary research interest in this compound stems from its intrinsic biological roles and the chemical properties conferred by its structure.

- **Role in Purinergic Signaling and Inflammation:** The purinergic system, which uses extracellular nucleotides and nucleosides as signaling molecules, is a major regulatory system in the body and a recognized pharmacological target for managing immune-mediated inflammatory diseases (IMIDs) [4]. As a purine metabolite, **6-Hydroxy-9H-purine 3-N-oxide** is part of this complex signaling network. The N-oxide functional group can fundamentally alter a molecule's interaction with biological targets, such as enzymes and receptors, within this system [3].
- **Mechanism as an Alarm Pheromone:** The biological activity of this compound as an alarm signal is mediated through the olfactory system. It is detected by specific olfactory receptors in fish, such as the **OR-274 receptor protein** [2]. This binding initiates a signal transduction cascade that ultimately results in a behavioral escape response, highlighting its potent bioactivity [2].
- **Utility of the N-Oxide Functional Group:** The incorporation of an N-oxide group is a common strategy in medicinal chemistry to modulate a drug's properties [3]. This highly polar group can:
 - **Enhance aqueous solubility** of otherwise poorly soluble lead compounds.
 - **Reduce undesired membrane permeability** and central nervous system (CNS) penetration, which can minimize side effects.
 - Serve as a **prodrug strategy**, particularly for targeting hypoxic tumor microenvironments where the N-oxide can be reduced to its active parent amine [3].

Synthesis and Analytical Data

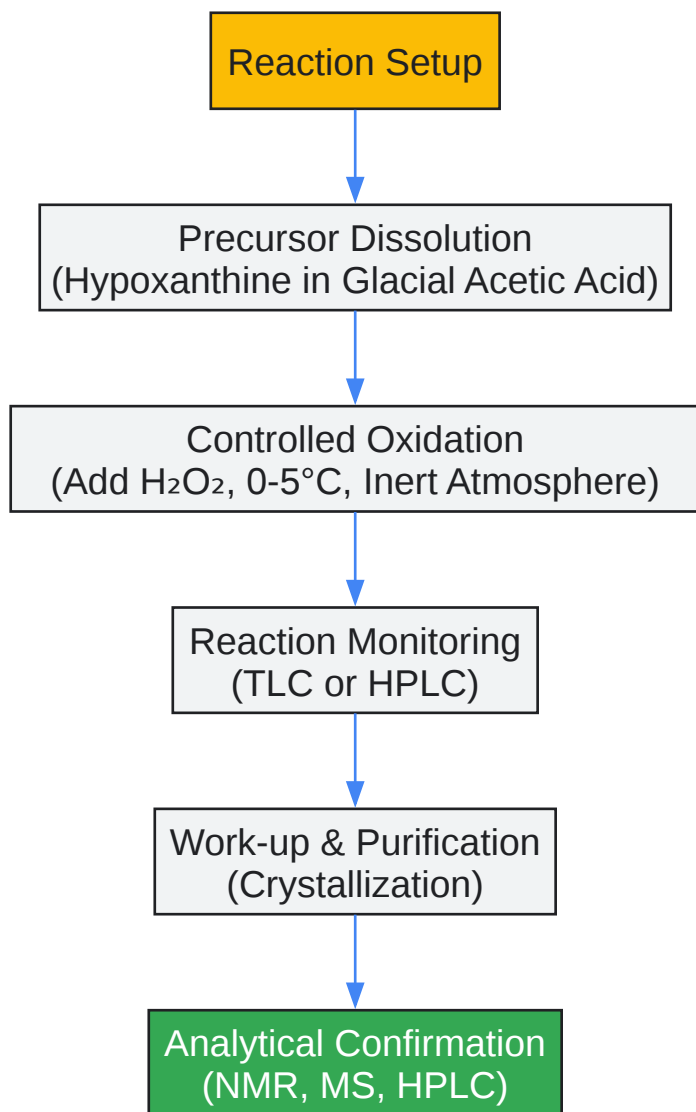
The synthesis of **6-Hydroxy-9H-purine 3-N-oxide** typically involves direct oxidation of a purine precursor. The following table compares key synthetic methods:

Table 1: Comparison of Synthetic Methods for 6-Hydroxy-9H-purine 3-N-Oxide

Method	Precursors/Reagents	Conditions	Yield (%)	Key Advantages
Hypoxanthine Oxidation [1]	Hypoxanthine, Hydrogen peroxide (H ₂ O ₂), Glacial acetic acid	Acidic conditions, temperature control	60-75% (after crystallization)	Simple, scalable protocol

Method	Precursors/Reagents	Conditions	Yield (%)	Key Advantages
Photochemical Cyclization [1]	2,3-Diaminomaleonitrile (DAMN), Trimethyl orthoacetate	UV light (290-315 nm), reflux	45-60%	Enables early structural diversification
Catalytic Oxidation [1]	Hypoxanthine, H ₂ O ₂ , Molybdenum oxide (MoO ₃) catalyst	60°C	70-85%	Enhanced regioselectivity, "greener" process

The experimental workflow for the synthesis involves several key steps, from preparation to purification and confirmation:



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The following table summarizes key physicochemical and analytical data for the compound:

Table 2: Physicochemical and Analytical Data of 6-Hydroxy-9H-purine 3-N-Oxide

Parameter	Value / Description	Method / Note
CAS Number	55402-91-0 (also reported under 19765-65-2) [5] [2]	-
Molecular Formula	C ₅ H ₄ N ₄ O ₂ [5] [1] [2]	-
Molecular Weight	152.11 g/mol [5] [1] [2]	-
IUPAC Name	3-hydroxy-7H-purin-6-one [2]	-
SMILES	<chem>C1=NC2=C(N1)C(=O)N=CN2O</chem> [2]	Canonical
InChI Key	RVVZOZMPKROZAR-UHFFFAOYSA-N [2]	-
Purity	Available at 95% [6]	From commercial suppliers
Storage	Requires cold-chain transportation [5]	-

Experimental Protocol: Synthesis of 6-Hydroxy-9H-purine 3-N-Oxide

This protocol provides a detailed procedure for the synthesis of **6-Hydroxy-9H-purine 3-N-oxide** via the oxidation of hypoxanthine, adapted from research data [1].

- **Objective:** To synthesize **6-Hydroxy-9H-purine 3-N-oxide** from hypoxanthine using hydrogen peroxide in glacial acetic acid.
- **Principle:** The electron-rich nitrogen at position 3 of the purine ring is selectively oxidized by a peracid, which is generated in situ from hydrogen peroxide and acetic acid.

Materials:

- **Precursor:** Hypoxanthine (commercially available)
- **Reagents:** 30% Hydrogen peroxide (H₂O₂), Glacial acetic acid (AcOH)
- **Equipment:** Round-bottom flask, magnetic stirrer, ice bath, thermometer, dropping funnel, inert gas source (N₂ or Ar), filtration setup, rotary evaporator

Procedure:

- **Reaction Setup:** Charge a dry round-bottom flask with hypoxanthine (e.g., 1.0 g, ~7.3 mmol) and glacial acetic acid (15 mL). Equip the flask with a magnetic stir bar and purge the system with an inert gas (N₂ or Ar) to create an oxygen-free atmosphere.
- **Cooling:** Immerse the reaction flask in an ice bath and stir the suspension, allowing the temperature to stabilize between **0-5°C**.
- **Oxidation:** Using a dropping funnel, slowly add 30% w/w aqueous hydrogen peroxide (a calculated excess, e.g., 2.2 mL, ~21.9 mmol) dropwise to the stirred suspension over 30 minutes. **Caution: This is an exothermic reaction. Maintain the internal temperature below 10°C.**
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or HPLC until the hypoxanthine starting material is consumed (typically several hours).
- **Work-up:** Once the reaction is complete, carefully remove the reaction mixture from the ice bath and allow it to warm to room temperature. The product can be isolated by concentrating the mixture under reduced pressure or by inducing crystallization. The crude product may be obtained as a solid.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield **6-Hydroxy-9H-purine 3-N-oxide** as a white to off-white crystalline solid.
- **Characterization:** Confirm the identity and purity of the product using analytical techniques:
 - **¹H NMR Spectroscopy:** Verify the unique proton pattern of the purine N-oxide.
 - **Mass Spectrometry (ESI-MS):** Confirm the molecular ion peak [M+H]⁺ at *m/z* 153.11.
 - **HPLC:** Determine the chemical purity (≥95%).

Safety and Handling Information

When working with this compound and related chemicals, adhere to standard laboratory safety practices:

- **General Handling:** Although a specific hazard classification is not fully harmonized, always handle the compound with care [5]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
- **Reactant Safety:** **Hydrogen peroxide** at 30% concentration is a strong oxidizing agent and can cause severe skin burns and eye damage. **Glacial acetic acid** is corrosive and has a pungent odor;

handle it in a fume hood.

- **Stability and Storage:** The compound is reported to be **stable under normal conditions** but may be sensitive to strong oxidizing agents [1] [2]. It is offered by suppliers with **cold-chain transportation** requirements, suggesting that refrigerated or frozen storage is recommended for long-term stability [5].

Future Research Directions

The unique structure and biological activity of **6-Hydroxy-9H-purine 3-N-oxide** open several avenues for future research:

- **Exploration of Purinergic Signaling Modulation:** Further investigation into its precise interactions with purinergic receptors (P2X, P2Y) and enzymes (like CD39/CD73) could reveal novel mechanisms for modulating inflammation and immune responses [4].
- **Development as a Hypoxia-Activated Prodrug Scaffold:** The N-oxide moiety could be exploited to design new anticancer prodrugs. Conjugating the N-oxide to known cytotoxic agents or developing derivatives that are reduced specifically in hypoxic environments is a promising strategy [3].
- **Structure-Activity Relationship (SAR) Studies:** Systematic chemical modification of the purine core—such as at the C2, C8, and N9 positions—can help identify key structural features responsible for its biological activity and optimize its properties for specific therapeutic applications [1].
- **Ecological and Behavioral Studies:** Its role as an alarm pheromone can be further elucidated by studying its receptor binding affinity and the downstream neural signaling pathways it activates in various aquatic species [2].

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